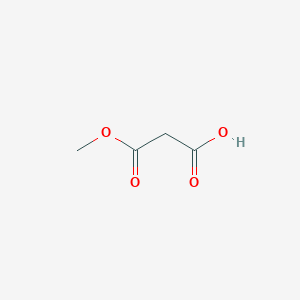

3-甲氧基-3-氧代丙酸

描述

3-Methoxy-3-oxopropanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the understanding of 3-methoxy-3-oxopropanoic acid. For instance, the synthesis of related compounds involves the use of protecting groups and the manipulation of functional groups that are also present in 3-methoxy-3-oxopropanoic acid .

Synthesis Analysis

The synthesis of compounds structurally similar to 3-methoxy-3-oxopropanoic acid involves several steps, including protection and deprotection of functional groups, as well as the formation of key intermediates. For example, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid from Boc-Ser-OH demonstrates the use of Fmoc and Boc protecting groups to facilitate peptide synthesis . Similarly, the ring-opening of N-activated aziridine 2-carboxylates with para-methoxybenzylamine to produce diamino acids shows the manipulation of aziridine rings, which could be relevant to the synthesis of 3-methoxy-3-oxopropanoic acid .

Molecular Structure Analysis

The molecular structure of compounds related to 3-methoxy-3-oxopropanoic acid has been determined using various analytical techniques. For instance, the absolute configuration of 2-methoxy-2-(9-phenanthryl)propionic acid was determined using X-ray structural analysis, which could provide insights into the stereochemistry of 3-methoxy-3-oxopropanoic acid . Additionally, NMR analyses have been used to observe the conformations of esters, which could be applied to study the conformational preferences of 3-methoxy-3-oxopropanoic acid .

Chemical Reactions Analysis

The reactivity of compounds containing methoxy and carboxylic acid functional groups has been explored in various reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane bis-lactones involves a double Michael addition and internal nucleophilic substitution, which could be relevant to the reactivity of 3-methoxy-3-oxopropanoic acid . Additionally, the cycliacylation of 3-(methoxyphenyl)propionic acids catalyzed by polyphosphoric acid to form derivatives of metacyclophane-1,10-diones and indanones demonstrates the potential for ring formation and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-3-oxopropanoic acid can be inferred from related compounds. For instance, the solubility, melting point, and boiling point can be affected by the presence of methoxy and carboxylic acid groups. The synthesis and structural characterization of 2-methoxy-4-oxo-3-oxa-bicyclo[3.1.0]hexane-6,6-dicarboxylate provides information on the stability and reactivity of the bicyclic structure, which could be compared to the stability of 3-methoxy-3-oxopropanoic acid .

科学研究应用

合成应用

- 3-甲氧基-3-氧代丙酸及其衍生物用于合成各种化合物。例如,Iijima等人(1979年)描述了其在合成β-羰基体系化合物中的作用,导致复杂结构如二氧杂环戊酮和黄色素的产生(Iijima,Taga,Miyazaki,Tanaka和Uzawa,1979年)。

- Hassanin和Ibrahim(2012年)探讨了其在创造新型喹啉-2(1H)-酮和吡喃并[3,2-c]喹啉-2(1H)-酮中的用途,突出了其在开发抗菌剂(Hassanin & Ibrahim, 2012)方面的多功能性。

化学分析和检测

- Pisano,Crout和Abraham(1962年)展示了一种测定尿液中3-甲氧基-4-羟基苯乙酸(一种相关化合物)的方法,表明其在临床化学和诊断应用(Pisano, Crout, & Abraham, 1962)中的重要性。

- Aschmann,Arey和Atkinson(2011年)研究了3-甲氧基-3-甲基-1-丁醇与OH自由基的反应动力学,揭示了其在环境和工业应用(Aschmann, Arey, & Atkinson, 2011)中的重要性。

生物和医学研究

- 尹等人(2001年)对2-(8-羟基-6-甲氧基-1-氧代-1H-2-苯并吡喃-3-基)丙酸进行的研究,这是一种在结构上与3-甲氧基-3-氧代丙酸相关的化合物,显示了其在诱导人类癌细胞致死方面的潜力,表明其在癌症研究中的重要性(Yin, Ohno, Weichselbaum, Kharbanda, & Kufe, 2001)。

材料科学

- Andon等人(2011年)对3H-全氟-3-[(3-甲氧基丙氧基)丙酸](一种相关化合物)在食品接触材料中的安全性提出了科学意见,突出了其在材料科学领域的重要性,特别是在消费者安全的背景下(Andon et al., 2011)。

安全和危害

作用机制

Target of Action

This compound is a derivative of malonic acid, which is known to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle . .

Mode of Action

Given its structural similarity to malonic acid, it may also act as a competitive inhibitor of succinate dehydrogenase or other enzymes in the citric acid cycle

Biochemical Pathways

If it does inhibit succinate dehydrogenase like malonic acid, it could disrupt the citric acid cycle and affect energy production within cells . This could have downstream effects on numerous cellular processes that rely on ATP.

Action Environment

The action, efficacy, and stability of 3-Methoxy-3-oxopropanoic acid could be influenced by various environmental factors . These could include the pH and composition of the gastrointestinal tract (for absorption), the presence of transport proteins and metabolic enzymes (for distribution and metabolism), and renal function (for excretion). The compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.

属性

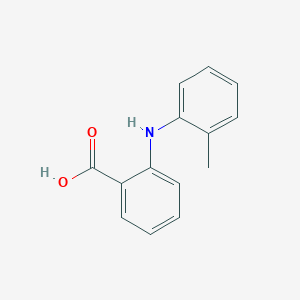

IUPAC Name |

3-methoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZQAXFSQKDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347001 | |

| Record name | 3-Methoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16695-14-0 | |

| Record name | 3-Methoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)